2-(Trifluoromethyl)Phenylhydrazine Hydrochloride
Overview
Description
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is a chemical compound with the molecular formula C7H7F3N2·HCl. It is a white to almost white crystalline powder that is soluble in water. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It’s often used as an intermediate in organic syntheses . More research is needed to identify its specific targets and their roles.
Mode of Action
As an intermediate in organic syntheses, it’s likely to interact with various molecules during the synthesis process . .
Biochemical Pathways
It’s used as a fine chemical intermediate, GC derivatizing agent, coupling reagent and N-protecting agent , suggesting that it may be involved in various biochemical reactions
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability, but more research is needed to fully understand its pharmacokinetic properties.
Result of Action
As an intermediate in organic syntheses , it’s likely to contribute to the formation of various organic compounds.
Action Environment
It’s known to be stable under inert gas at 2-8°C , suggesting that temperature and atmospheric conditions may affect its stability. More research is needed to understand how other environmental factors may influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as an intermediate in organic syntheses and is used as a fine chemical intermediate, GC derivatizing agent, coupling reagent, and N-protecting agent . The interactions of this compound with these biomolecules are crucial for its function in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to significant changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It forms hydrazones by reacting with aldehydes and ketones, which is an essential process in organic chemistry . This reaction involves the formation of a reversible hemiketal, followed by the formation of an oxime or hydrazone in an essentially irreversible process . These binding interactions and enzyme inhibition or activation are critical for the compound’s function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are essential factors to consider. The compound is stable under inert gas (nitrogen or argon) at 2-8°C . Long-term effects on cellular function observed in in vitro or in vivo studies indicate that the compound maintains its activity over extended periods, making it suitable for prolonged research applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses may lead to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are vital for the compound’s role in biochemical reactions and its overall function in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors are crucial for the compound’s effectiveness in biochemical research.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride can be synthesized from 2-Aminobenzotrifluoride. The synthetic route involves the reaction of 2-Aminobenzotrifluoride with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and other purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the trifluoromethyl group or the hydrazine moiety is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)Phenylhydrazine
- 2,6-Dichloro-4-(Trifluoromethyl)Phenylhydrazine
- 2-(Trifluoromethyl)Phenylhydrazine
Uniqueness
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is unique due to its specific trifluoromethyl group position, which imparts distinct chemical and physical properties. This positioning enhances its reactivity and stability compared to other similar compounds. Additionally, its hydrochloride form increases its solubility in water, making it more versatile for various applications .
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-3-1-2-4-6(5)12-11;/h1-4,12H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSWDTWYONAOPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512423 | |
Record name | [2-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827712 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3107-34-4 | |
Record name | [2-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)phenylhydrazine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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